N,N-dimethyl-6-{4-[(3-methylphenyl)methyl]piperazin-1-yl}pyridazin-3-amine
Description
N,N-dimethyl-6-{4-[(3-methylphenyl)methyl]piperazin-1-yl}pyridazin-3-amine is a complex organic compound that features a pyridazine ring substituted with a piperazine moiety and a dimethylamino group
Properties
Molecular Formula |
C18H25N5 |
|---|---|
Molecular Weight |
311.4 g/mol |
IUPAC Name |
N,N-dimethyl-6-[4-[(3-methylphenyl)methyl]piperazin-1-yl]pyridazin-3-amine |
InChI |
InChI=1S/C18H25N5/c1-15-5-4-6-16(13-15)14-22-9-11-23(12-10-22)18-8-7-17(19-20-18)21(2)3/h4-8,13H,9-12,14H2,1-3H3 |
InChI Key |
AJAIFVBYCCYFQP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)CN2CCN(CC2)C3=NN=C(C=C3)N(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-6-{4-[(3-methylphenyl)methyl]piperazin-1-yl}pyridazin-3-amine typically involves multiple steps. One common route includes the following steps:
Formation of the Piperazine Ring: This can be achieved through the cyclization of 1,2-diamine derivatives with sulfonium salts in the presence of a base like DBU.
Substitution Reactions: The piperazine ring is then functionalized with a 3-methylphenylmethyl group through nucleophilic substitution reactions.
Introduction of the Pyridazine Ring: The pyridazine ring is introduced via cyclization reactions involving appropriate precursors.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-6-{4-[(3-methylphenyl)methyl]piperazin-1-yl}pyridazin-3-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Substitution: Nucleophilic and electrophilic substitution reactions can be carried out using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Halogenated reagents like methyl iodide or sulfonium salts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding N-oxides, while reduction may produce amines or alcohols .
Scientific Research Applications
N,N-dimethyl-6-{4-[(3-methylphenyl)methyl]piperazin-1-yl}pyridazin-3-amine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacological agent due to its structural similarity to known bioactive compounds.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its interaction with biological targets and its potential therapeutic effects.
Mechanism of Action
The mechanism of action of N,N-dimethyl-6-{4-[(3-methylphenyl)methyl]piperazin-1-yl}pyridazin-3-amine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-methyl-4-(2-methylphenyl)-6-(4-methyl-1-piperazinyl)-3-pyridinamine
- N-methyl-6-(4-methylpiperazin-1-yl)-4-(o-tolyl)pyridin-3-amine
Uniqueness
N,N-dimethyl-6-{4-[(3-methylphenyl)methyl]piperazin-1-yl}pyridazin-3-amine is unique due to its specific substitution pattern and the presence of both piperazine and pyridazine rings. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
